Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl- is a synthetic compound classified as an alkynylbenzene. Its molecular formula is , and it has a molecular weight of approximately 238.3 g/mol. The compound is characterized by the presence of a fluorophenyl group and an ethynyl linkage, which contribute to its unique chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry .
The synthesis of Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl- typically involves a palladium-catalyzed coupling reaction, specifically the Sonogashira coupling method. This process generally follows these steps:
The molecular structure of Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl- can be described using its canonical SMILES notation: CCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)F
. This representation indicates the presence of two aromatic rings connected by an ethynyl group.
Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl- can undergo several types of chemical reactions:
The mechanism of action of Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl- is primarily studied in biological contexts where it may exhibit anti-inflammatory and anticancer properties:
Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl- exhibits various physical and chemical properties that are essential for its applications:
Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl- has diverse applications across several scientific fields:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0